molecular formula C14H34O3Si2 B14585550 Triethoxy[2-(triethylsilyl)ethyl]silane CAS No. 61210-56-8

Triethoxy[2-(triethylsilyl)ethyl]silane

Cat. No.: B14585550
CAS No.: 61210-56-8
M. Wt: 306.59 g/mol
InChI Key: ZSAWVCCZWOYOCL-UHFFFAOYSA-N
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Description

Triethoxy[2-(triethylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both ethoxy and triethylsilyl groups attached to a silicon atom. This compound is widely used in various chemical processes due to its unique properties, including its ability to act as a precursor for the synthesis of other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[2-(triethylsilyl)ethyl]silane typically involves the reaction of triethylsilane with ethoxy-containing reagents under controlled conditions. One common method involves the hydrosilylation of vinyltriethoxysilane with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Triethoxy[2-(triethylsilyl)ethyl]silane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.

    Hydrolysis: The reaction with water to form silanols and ethanol.

    Oxidation: The conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

Common Reagents and Conditions:

    Hydrosilylation: Typically requires a platinum or rhodium catalyst and is conducted under an inert atmosphere.

    Hydrolysis: Can be carried out using water or aqueous acids at room temperature.

    Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

    Hydrosilylation: Produces organosilicon compounds with Si-C bonds.

    Hydrolysis: Results in the formation of silanols and ethanol.

    Oxidation: Yields siloxanes and other silicon-oxygen compounds.

Scientific Research Applications

Triethoxy[2-(triethylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Triethoxy[2-(triethylsilyl)ethyl]silane involves the formation of silicon-carbon and silicon-oxygen bonds through various chemical reactions. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can undergo addition reactions with unsaturated carbon-carbon bonds. Additionally, the ethoxy groups can be hydrolyzed to form silanols, which further react to form siloxane bonds.

Comparison with Similar Compounds

    Triethoxysilane: Similar in structure but lacks the triethylsilyl group.

    Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.

    Triethylsilane: Lacks the ethoxy groups and is primarily used as a reducing agent.

Uniqueness: Triethoxy[2-(triethylsilyl)ethyl]silane is unique due to the presence of both ethoxy and triethylsilyl groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

CAS No.

61210-56-8

Molecular Formula

C14H34O3Si2

Molecular Weight

306.59 g/mol

IUPAC Name

triethoxy(2-triethylsilylethyl)silane

InChI

InChI=1S/C14H34O3Si2/c1-7-15-19(16-8-2,17-9-3)14-13-18(10-4,11-5)12-6/h7-14H2,1-6H3

InChI Key

ZSAWVCCZWOYOCL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](CC)(CC)CC)(OCC)OCC

Origin of Product

United States

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